molecular formula C21H10Cl4N4O B2647776 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-53-5

5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2647776
CAS No.: 477853-53-5
M. Wt: 476.14
InChI Key: PMPDGLSKOAXYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and dichlorophenoxy groups suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Dichlorophenyl and Dichlorophenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using dichlorophenyl and dichlorophenoxy halides.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Due to its structural features, the compound may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agricultural Chemicals: The compound may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The presence of dichlorophenyl and dichlorophenoxy groups suggests potential interactions with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups but different core structures.

Uniqueness

The uniqueness of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its specific combination of triazoloquinazoline core and dichlorophenyl/dichlorophenoxy substituents, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl4N4O/c22-12-6-8-18(16(25)10-12)30-21-26-17-4-2-1-3-13(17)20-28-27-19(29(20)21)11-5-7-14(23)15(24)9-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDGLSKOAXYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.